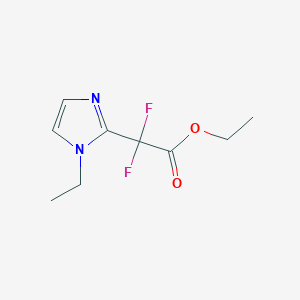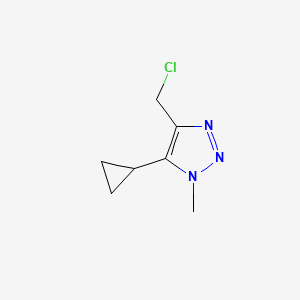
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 1-ethyl-1H-imidazole with ethyl 2,2-difluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or difluoroacetate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The difluoroacetate moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(2-Hydroxyethyl)imidazole
Uniqueness
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate moiety, which imparts distinct chemical and biological properties. The difluoro groups can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H12F2N2O2 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
ethyl 2-(1-ethylimidazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-13-6-5-12-7(13)9(10,11)8(14)15-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
UEIWWNMELPUYLX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C(C(=O)OCC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)






